![molecular formula C9H14O5 B079293 (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol CAS No. 14278-75-2](/img/structure/B79293.png)
(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol, also known as cyclodextrin, is a cyclic oligosaccharide composed of glucose monomers. Cyclodextrin has been widely used in scientific research due to its unique structure and properties.
Mechanism Of Action
The mechanism of action of (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol is based on its ability to form inclusion complexes with guest molecules. Cyclodextrin molecules have a hydrophobic cavity and a hydrophilic exterior. The hydrophobic cavity can accommodate guest molecules that have hydrophobic moieties, while the hydrophilic exterior can interact with water molecules. The formation of inclusion complexes can improve the solubility, stability, and bioavailability of guest molecules.
Biochemical And Physiological Effects
Cyclodextrin has been shown to have a variety of biochemical and physiological effects. Cyclodextrin can bind to cholesterol and bile acids and remove them from the body. Cyclodextrin can also bind to toxins and drugs and prevent their absorption in the body. Cyclodextrin can also modulate the activity of enzymes and receptors by forming inclusion complexes with them.
Advantages And Limitations For Lab Experiments
Cyclodextrin has several advantages for lab experiments. Cyclodextrin can improve the solubility, stability, and bioavailability of guest molecules, which can facilitate their study in vitro and in vivo. Cyclodextrin can also be used as a chiral selector in chromatography, which can separate enantiomers of guest molecules. However, (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol has some limitations for lab experiments. Cyclodextrin can form inclusion complexes with a variety of guest molecules, but not all guest molecules can form inclusion complexes with (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol. Cyclodextrin can also interfere with some assays and measurements, which can affect the accuracy and reliability of the results.
Future Directions
There are several future directions for (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol research. One direction is to explore the potential of (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol as a drug delivery system. Cyclodextrin can form inclusion complexes with a variety of drugs, which can improve their pharmacokinetic and pharmacodynamic properties. Another direction is to investigate the interaction of (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol with biological membranes. Cyclodextrin can insert into membranes and affect their structure and function. Understanding the mechanism of (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol-membrane interaction can provide insights into the design of membrane-active molecules. A third direction is to develop new methods for synthesizing (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol and its derivatives. The synthesis of (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol and its derivatives can be challenging and expensive. Developing new methods can improve the efficiency and sustainability of (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol production.
Synthesis Methods
Cyclodextrin can be synthesized from starch by the action of (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol glucosyltransferase (CGTase). CGTase cleaves the α-1,4 glycosidic bonds of starch and forms (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol molecules with a hydrophobic cavity and a hydrophilic exterior. The size of the (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol molecule depends on the number of glucose units in the starting starch molecule. The most commonly used (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ols are α-(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol (6 glucose units), β-(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol (7 glucose units), and γ-(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol (8 glucose units).
Scientific Research Applications
Cyclodextrin has been widely used in scientific research due to its unique structure and properties. Cyclodextrin can form inclusion complexes with a variety of guest molecules, including drugs, dyes, and proteins. The formation of inclusion complexes can improve the solubility, stability, and bioavailability of guest molecules. Cyclodextrin can also be used as a chiral selector in chromatography and as a stabilizer in emulsions and foams.
properties
CAS RN |
14278-75-2 |
|---|---|
Product Name |
(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol |
Molecular Formula |
C9H14O5 |
Molecular Weight |
202.2 g/mol |
IUPAC Name |
(1R,2S,6S,7S,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol |
InChI |
InChI=1S/C9H14O5/c1-9(2)13-6-5(10)4-3-11-8(12-4)7(6)14-9/h4-8,10H,3H2,1-2H3/t4-,5+,6+,7+,8-/m1/s1 |
InChI Key |
VEESJHGZLRXGHP-IMFYSGRJSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@H]([C@H]3CO[C@@H]([C@H]2O1)O3)O)C |
SMILES |
CC1(OC2C(C3COC(C2O1)O3)O)C |
Canonical SMILES |
CC1(OC2C(C3COC(C2O1)O3)O)C |
synonyms |
1,6-Anhydro-2-O,3-O-(1-methylethylidene)-β-D-talopyranose |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



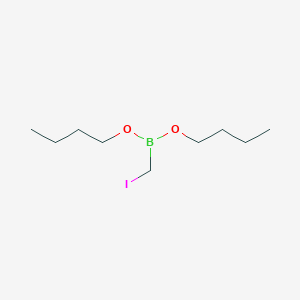
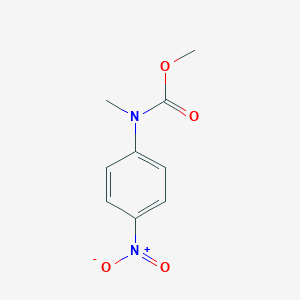

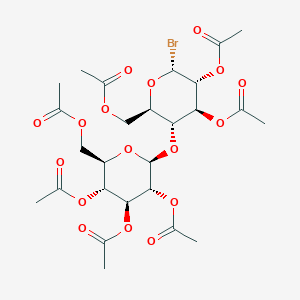
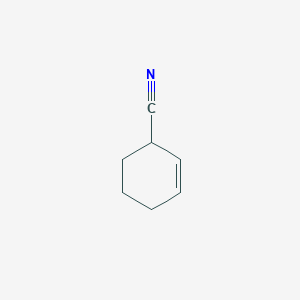


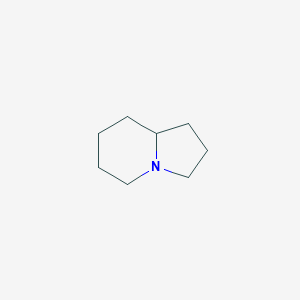
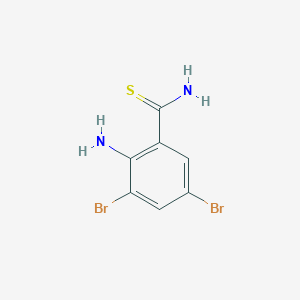
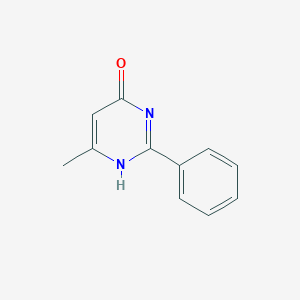
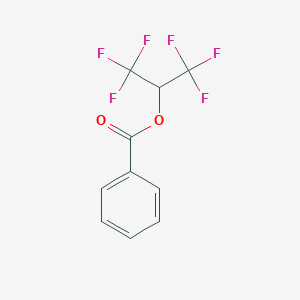

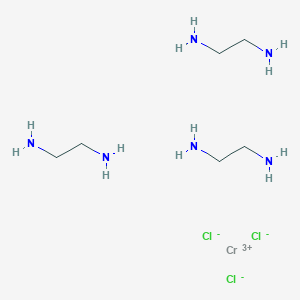
![2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-](/img/structure/B79241.png)